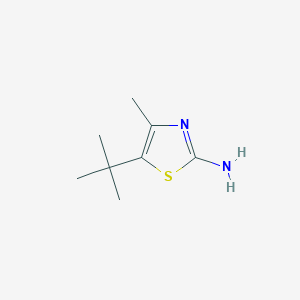

5-叔丁基-4-甲基-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

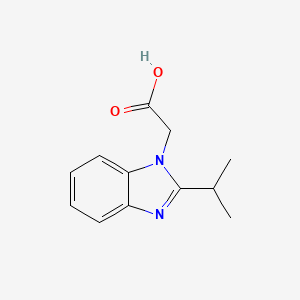

The compound 5-tert-Butyl-4-methyl-thiazol-2-ylamine is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly studied in the provided papers, the research does cover various thiazole derivatives that offer insights into the chemical behavior and properties of thiazole compounds. These derivatives are of interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of various precursors under controlled conditions. For instance, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was achieved through the reduction of a benzylidene-thiazol-2-amine with NaBH4 . Another example is the synthesis of (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine by reacting a thiazol-2-amine with 2,4-dichlorobenzaldehyde . These methods highlight the versatility of thiazole chemistry and the influence of substituents on the synthesis route.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular and solid-state structures of thiazole derivatives. For example, the crystal structure of a 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was elucidated, revealing its crystallization in the monoclinic system . Similarly, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, showing hydrogen-bonded dimers formed through N—H∙∙∙N interactions . These studies demonstrate the importance of non-covalent interactions in the solid-state packing of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, often influenced by the substituents attached to the thiazole ring. The reactivity of these compounds can be directed towards the synthesis of more complex molecules or the formation of specific structural motifs. For instance, the reaction of 4-(acridin-9-yl)-1-(tert-butyl)thiosemicarbazide with dimethyl acetylenedicarboxylate (DMAD) led to the formation of a compound with an acridine moiety . The reactivity patterns observed in these studies can provide insights into the design of new thiazole-based compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Bond lengths and angles can indicate strong interactions, such as those observed between the sulfonyl group and the thiadiazole ring in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate . The crystal packing, hydrogen bonding, and π–π interactions also play a significant role in the physical properties of these compounds, as seen in the solid-state structure of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate . These properties are crucial for understanding the behavior of thiazole derivatives in different environments and for their potential applications.

科学研究应用

合成和结构分析

5-叔丁基-4-甲基-噻唑-2-胺是合成具有潜在生物活性的复杂分子的前体。例如,它已被用于合成具有抗肿瘤活性的化合物。一个具体示例是 4-(叔丁基)-5-(1H-1,2,4-三唑-1-基)-N-(2-羟基-3,5-二碘苄基)噻唑-2-胺的合成,该化合物对 Hela 细胞系表现出有希望的抗肿瘤作用,IC50 值为 26 μM,表明其作为进一步抗肿瘤研究候选者的潜力 (叶姣 等人,2015)。

材料科学和有机电子学

在材料科学和有机电子学领域,5-叔丁基-4-甲基-噻唑-2-胺的衍生物因其光物理性质而被探索。基于该骨架的噻唑并[5,4-d]噻唑 ESIPT 体系的可逆激发态分子内质子转移 (ESIPT) 过程已被控制以调节白色有机发光二极管 (WOLED),展示了这些化合物作为开发具有潜在应用于照明和显示技术的先进光学材料的多功能性 (Zhang 等人,2016)。

抗菌和抗炎活性

另一个重要应用是开发具有抗菌和抗炎特性的新型咪唑噻唑硫化物和砜。由 5-叔丁基-4-甲基-噻唑-2-胺合成的衍生物在驱虫和抗炎活性的初步筛选中显示出有希望的结果,证明了这些化合物作为治疗剂在药物应用中的潜力 (Shetty 等人,2010)。

农业化学

在农业化学中,5-叔丁基-4-甲基-噻唑-2-胺的衍生物因其植物生长调节活性而被研究。合成了含有 1H-1,2,4-三唑和噻唑环的新亚胺衍生物,并在初步生物测定中显示出有希望的结果,表明它们作为植物生长调节剂的潜力 (Qin 等人,2010)。

属性

IUPAC Name |

5-tert-butyl-4-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-5-6(8(2,3)4)11-7(9)10-5/h1-4H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDNODZFXIBEJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360128 |

Source

|

| Record name | 5-tert-Butyl-4-methyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butyl-4-methyl-thiazol-2-ylamine | |

CAS RN |

45865-42-7 |

Source

|

| Record name | 5-tert-Butyl-4-methyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)